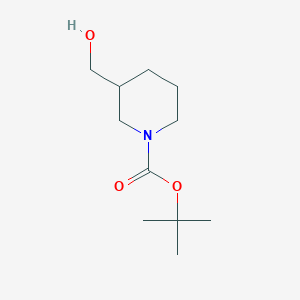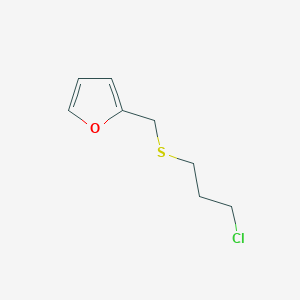
2-(((3-Chloropropyl)thio)methyl)furan
描述
2-(((3-Chloropropyl)thio)methyl)furan, commonly known as CPFM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPFM is a heterocyclic compound that belongs to the furan family, and it possesses a thioether and chloropropyl group.
作用机制
The mechanism of action of CPFM is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. CPFM has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. Additionally, CPFM has been shown to bind to specific proteins, such as albumin and hemoglobin.
Biochemical and Physiological Effects:
CPFM has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. CPFM has been shown to scavenge free radicals and protect against oxidative stress. Additionally, CPFM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CPFM has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
实验室实验的优点和局限性
CPFM has several advantages for lab experiments, including its ease of synthesis and availability. CPFM is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, CPFM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on CPFM. One area of interest is the development of CPFM-based materials with unique properties, such as conductivity or optical properties. Another area of interest is the development of CPFM-based drugs for the treatment of specific diseases, such as cancer or Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of CPFM and its potential applications in various fields.
科学研究应用
CPFM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, CPFM has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In materials science, CPFM has been used as a building block for the synthesis of new materials with unique properties. In chemical biology, CPFM has been used as a tool for studying the function of proteins and enzymes.
属性
CAS 编号 |
114914-08-8 |
|---|---|
产品名称 |
2-(((3-Chloropropyl)thio)methyl)furan |
分子式 |
C8H13ClOS |
分子量 |
190.69 g/mol |
IUPAC 名称 |
2-(3-chloropropylsulfanylmethyl)furan |
InChI |
InChI=1S/C8H11ClOS/c9-4-2-6-11-7-8-3-1-5-10-8/h1,3,5H,2,4,6-7H2 |
InChI 键 |
QUKKJOOPLFQZBL-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CSCCCCl |
规范 SMILES |
C1=COC(=C1)CSCCCCl |
同义词 |
3-chloropropyl-2-furfurylsulfide CLPFS |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

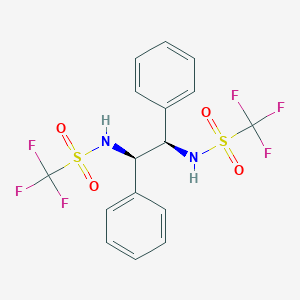
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)
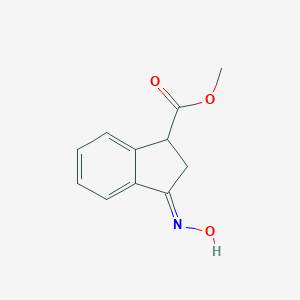
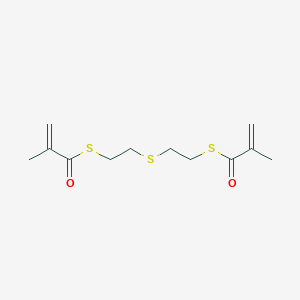
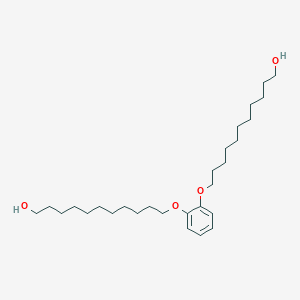
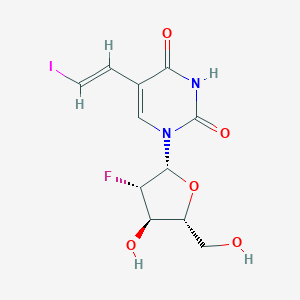
![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)
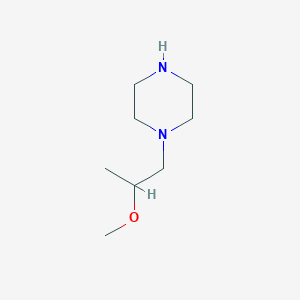



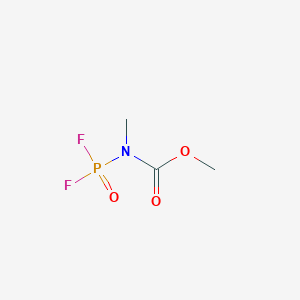
![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)
